Benzetimide hydrochloride
CAS No.: 5633-14-7
Cat. No.: VC0520859
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5633-14-7 |
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Molecular Formula | C23H27ClN2O2 |
Molecular Weight | 398.9 g/mol |
IUPAC Name | 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride |
Standard InChI | InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H |
Standard InChI Key | XSOOSXRNMDUWEM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Canonical SMILES | C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Benzetimide hydrochloride consists of a piperidine backbone substituted with benzyl and phenyl groups, forming a glutarimide structure. The compound exists as a racemic mixture due to the presence of a single stereocenter, which remains unresolved in its common formulation . Its stereochemistry is classified as racemic, with no defined E/Z centers or additional stereochemical complexity .
Key Structural Features:
Physicochemical Properties
Benzetimide hydrochloride exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) (≥32 mg/mL) and water (16.67 mg/mL with ultrasonication) . Its boiling and melting points are reported as 543.9°C and undefined, respectively, while the flash point is 282.7°C .
Property | Value |
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Molecular Weight | 398.93 g/mol |
Density | Not Available |
Boiling Point | 543.9°C at 760 mmHg |
Flash Point | 282.7°C |
LogP (Partition Coefficient) | 4.29 |
Synthesis and Manufacturing
Key Reaction Steps
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Alkylation: Benzyl cyanide reacts with a piperidine derivative to form the intermediate.
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Cyclization: Acid-catalyzed cyclization generates the glutarimide core.
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Resolution: Chiral separation isolates enantiomers, critical for pharmacological activity .
Pharmacological Mechanisms
Target Engagement
Benzetimide hydrochloride selectively antagonizes mAChR subtypes, particularly M1 and M3 receptors, inhibiting acetylcholine-mediated signaling . This action underlies its therapeutic effects in Parkinsonism, where it counteracts dopamine depletion-induced cholinergic hyperactivity .
Functional Effects
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Anticholinergic Activity: Blocks pilocarpine-induced salivation and lacrimation at submydriatic doses .
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Gastrointestinal Modulation: Reduces intestinal motility, explaining its investigational use in veterinary diarrheal management .
Clinical and Veterinary Applications
Neuroleptic-Induced Parkinsonism
Benzetimide hydrochloride mitigates extrapyramidal symptoms caused by antipsychotics (e.g., phenothiazines) by restoring dopaminergic-cholinergic balance. Clinical trials in the 1970s–1980s demonstrated efficacy comparable to benztropine but with a longer half-life .
Veterinary Use
In cattle, the compound alleviates diarrhea by inhibiting intestinal mAChRs, reducing secretory activity and hypermotility . Dosing regimens typically range from 0.5–2 mg/kg, adjusted for severity .
Recent Research and Development
Derivatives and Analogues
Recent efforts focus on synthesizing benzetimide derivatives with enhanced selectivity for mAChR subtypes. For example, -alkylated variants show 10-fold greater potency at M3 receptors, potentially improving therapeutic indices .
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